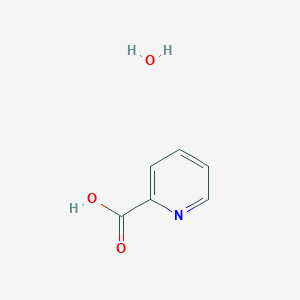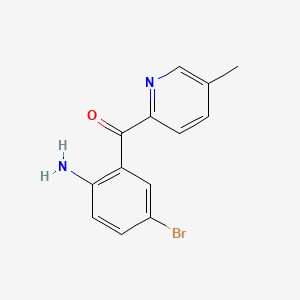
(2-Amino-5-bromophenyl)(5-methylpyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-5-bromophenyl)(5-methylpyridin-2-yl)methanone: is an organic compound with the molecular formula C12H9BrN2O and a molecular weight of 277.12 g/mol . It is a solid substance that appears as light yellow to yellow crystals . This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of benzodiazepines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-bromophenyl)(5-methylpyridin-2-yl)methanone typically involves the reaction of 2-amino-5-bromobenzoic acid with pyridine under basic conditions[2][2]. The intermediate product is then subjected to acidic conditions to yield the final compound[2][2].
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product[2][2].
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Plays a role in the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Serves as a precursor in the synthesis of benzodiazepines, which are used as sedatives, anxiolytics, and anticonvulsants .
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in research and development for the creation of new drugs .
Mechanism of Action
The mechanism of action of (2-Amino-5-bromophenyl)(5-methylpyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. As a precursor to benzodiazepines, it affects the gamma-aminobutyric acid (GABA) receptors in the central nervous system . This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .
Comparison with Similar Compounds
- (2-Amino-5-bromophenyl)(2-pyridinyl)methanone
- 2-Amino-5-bromobenzoylpyridine
- 4-Bromo-2-(pyridin-2-ylcarbonyl)aniline
Comparison:
- (2-Amino-5-bromophenyl)(5-methylpyridin-2-yl)methanone is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity .
- The presence of the bromine atom and the amino group in the compound provides sites for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H11BrN2O |
|---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
(2-amino-5-bromophenyl)-(5-methylpyridin-2-yl)methanone |
InChI |
InChI=1S/C13H11BrN2O/c1-8-2-5-12(16-7-8)13(17)10-6-9(14)3-4-11(10)15/h2-7H,15H2,1H3 |
InChI Key |
RDBQCIVBLOONNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


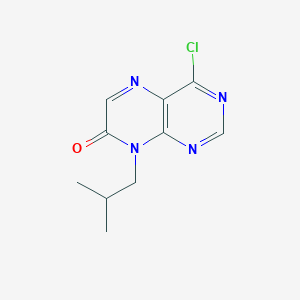
![(3aS,6aS)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid](/img/structure/B11774781.png)
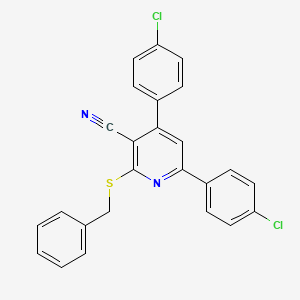

![9-([1,1'-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole](/img/structure/B11774797.png)
![6-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B11774802.png)
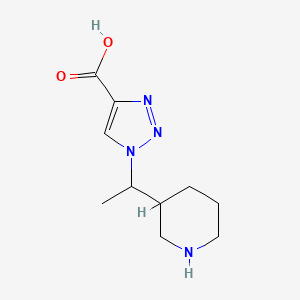
![3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carbonitrile](/img/structure/B11774807.png)

![5-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B11774811.png)



